molecular formula C20H22FN5O3S B2857963 2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide CAS No. 1203398-59-7

2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide

Cat. No.: B2857963
CAS No.: 1203398-59-7
M. Wt: 431.49
InChI Key: NBWHZPBTDQVWTD-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C20H22FN5O3S and its molecular weight is 431.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on fluorinated benzothiazolo imidazole compounds, including morpholino derivatives, has shown promising antimicrobial activity. These compounds have been synthesized and tested against various microbial strains, demonstrating the potential for developing new antimicrobial agents from similar molecular frameworks (Sathe et al., 2011).

Analgesic and Anti-inflammatory Applications

A study on novel thiazolo[4,5-d]pyridazinones synthesized with morpholino and other substituents revealed in vivo analgesic and anti-inflammatory activities. This indicates that similar compounds could be explored for their potential in treating pain and inflammation (Demchenko et al., 2015).

Polymorphism and Drug Formulation

Research on linezolid, a morpholinylphenyl oxazolidinone antibiotic, has explored its polymorphic forms to understand its physical and chemical properties better. Such studies are crucial for drug formulation and manufacturing processes, suggesting that detailed examination of similar compounds could enhance their pharmaceutical applications (Maccaroni et al., 2008).

Metabolic Pathway Exploration

The metabolic pathways of novel oxazolidinone antibacterial drugs have been studied to understand their biotransformation. For instance, research on FYL-67, a linezolid analogue, investigated its phase I metabolites, highlighting the importance of metabolic studies in drug development (Sang et al., 2016).

Antitumor Potential

Some fluorinated benzothiazole compounds have been synthesized and shown potent in vitro cytotoxic activity, suggesting the therapeutic potential of related compounds in oncology (Hutchinson et al., 2001).

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-12(2)22-15(27)11-26-19(28)17-18(16(24-26)13-3-5-14(21)6-4-13)30-20(23-17)25-7-9-29-10-8-25/h3-6,12H,7-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWHZPBTDQVWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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